molecular formula C18H12ClN3O B2787639 (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide CAS No. 357617-74-4

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide

Cat. No.: B2787639
CAS No.: 357617-74-4
M. Wt: 321.76
InChI Key: DHIRGBCZCSTWED-XYOKQWHBSA-N
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Description

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a 3-chlorophenyl group, a cyano group, and an indole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide typically involves the reaction of 3-chloroaniline with indole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. The reaction conditions often include refluxing in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)propionamide
  • (E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)butyramide

Uniqueness

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-2-cyano-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-14-4-3-5-15(9-14)22-18(23)12(10-20)8-13-11-21-17-7-2-1-6-16(13)17/h1-9,11,21H,(H,22,23)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIRGBCZCSTWED-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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